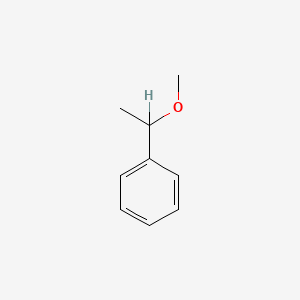

(1-Methoxyethyl)benzene

Übersicht

Beschreibung

. It is a colorless liquid with a characteristic aromatic odor. This compound is used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (1-Methoxyethyl)benzene can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. In this case, the reaction between sodium methoxide and 1-bromo-1-phenylethane can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of styrene with methanol in the presence of an acid catalyst. This method is efficient and can be scaled up for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: (1-Methoxyethyl)benzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzaldehyde and methanol.

Reduction: It can be reduced to form ethylbenzene.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

Major Products Formed:

Oxidation: Benzaldehyde and methanol.

Reduction: Ethylbenzene.

Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block in Chemical Reactions

(1-Methoxyethyl)benzene serves as an essential building block in organic synthesis. Its reactivity is influenced by the electron-donating properties of the methoxy group, which enhances nucleophilicity and facilitates electrophilic aromatic substitution reactions. This compound can be involved in the synthesis of various pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Electrophilic Substitution | Substitution at the aromatic ring | Halogenated derivatives |

| Nucleophilic Substitution | Reaction with electrophiles | Alkylated products |

| Coupling Reactions | Formation of biaryl compounds | Biphenyls |

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that this compound derivatives exhibit significant biological activities. These compounds have been studied for their antimicrobial properties against various bacterial strains, making them potential candidates for antibiotic development.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound showed notable effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded, indicating a promising avenue for further drug development targeting resistant bacterial strains .

Material Science

Polymer Development

In material science, this compound is utilized as a precursor for developing polymers with tailored properties. Its ability to undergo polymerization reactions allows for the creation of materials with specific mechanical and thermal characteristics.

Table 2: Properties of Polymers Derived from this compound

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | High | Electronics |

| Mechanical Strength | Moderate to High | Structural Components |

| Chemical Resistance | Good | Coatings and Sealants |

Environmental Impact

Toxicological Studies

Recent studies have assessed the environmental impact of this compound, particularly regarding its toxicity and biodegradability. Understanding its behavior in ecological systems is crucial for evaluating its safety as a chemical intermediate.

Case Study: Toxicity Assessment

Research conducted by the European Food Safety Authority (EFSA) evaluated the safety of aromatic ethers, including this compound, used as flavoring agents in animal feed. The study concluded that at recommended levels, these compounds do not pose significant risks to animal health or the environment .

Wirkmechanismus

The mechanism of action of (1-Methoxyethyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy group (-OCH3) activates the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. This makes the ortho and para positions more reactive towards electrophiles .

Vergleich Mit ähnlichen Verbindungen

Ethylbenzene: Similar in structure but lacks the methoxy group.

Methoxybenzene (Anisole): Contains a methoxy group directly attached to the benzene ring.

Phenethyl alcohol: Contains a hydroxyl group instead of a methoxy group.

Uniqueness: (1-Methoxyethyl)benzene is unique due to the presence of both an ethyl and a methoxy group attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to its similar compounds .

Biologische Aktivität

(1-Methoxyethyl)benzene, also known as 1-Phenylethyl methyl ether, is an organic compound characterized by its ether functional group attached to a benzene ring. This compound has garnered attention in various fields, particularly in biological studies due to its potential applications in enzyme-catalyzed reactions and metabolic pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂O

- Molecular Weight : Approximately 136.19 g/mol

- Appearance : Colorless liquid with a characteristic aromatic odor

- Solubility : Soluble in organic solvents but insoluble in water

The structure of this compound consists of a methoxy group linked to an ethyl group, which is further attached to a benzene ring. This arrangement contributes to its unique chemical reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, influencing enzyme activity and metabolic pathways. Its role as a substrate or intermediate in biochemical processes makes it significant for studying enzyme kinetics and metabolic functions.

Enzyme Interactions

- Substrate Role : this compound can act as a substrate in enzymatic reactions, facilitating studies on enzyme mechanisms.

- Metabolic Pathways : The compound's structure allows it to participate in diverse metabolic pathways, providing insights into its efficacy as a potential drug delivery agent.

Therapeutic Potential

The biological activities of this compound derivatives have been studied for their potential therapeutic applications:

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Research has shown that certain derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

-

Antimicrobial Activity :

- A study conducted on derivatives of this compound demonstrated significant antimicrobial effects against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.

-

Enzyme Kinetics :

- Research involving enzyme-catalyzed reactions revealed that this compound serves as an effective substrate for specific enzymes, enhancing our understanding of metabolic pathways and enzyme efficiency.

-

Toxicological Studies :

- Investigations into the toxicological profile of this compound indicated low toxicity levels compared to other benzene derivatives, suggesting a safer profile for potential therapeutic use.

Comparative Analysis of Biological Activity

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Enzyme Interaction |

|---|---|---|---|

| This compound | Moderate | Present | Yes |

| Benzene Derivatives A | High | Absent | Yes |

| Benzene Derivatives B | Low | Present | No |

Eigenschaften

IUPAC Name |

1-methoxyethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKSMSKTENNPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873039 | |

| Record name | (1-Methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4013-34-7 | |

| Record name | (1-Methoxyethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4013-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1-methoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (1-methoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-Methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.